(R)-3-Aminopiperidine-1-carboxamide hydrochloride
Description
Properties
IUPAC Name |
(3R)-3-aminopiperidine-1-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3O.ClH/c7-5-2-1-3-9(4-5)6(8)10;/h5H,1-4,7H2,(H2,8,10);1H/t5-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMEBCBPEOQKZFN-NUBCRITNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)N)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CN(C1)C(=O)N)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(R)-3-Aminopiperidine-1-carboxamide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its piperidine ring, which is known for its ability to interact with various biological targets. The compound's structure can be represented as follows:
- Molecular Formula : CHClNO
- Molecular Weight : 162.64 g/mol
The biological activity of this compound is primarily attributed to its ability to act as a modulator of specific receptors and enzymes. Its mechanism of action involves:
- Receptor Interaction : The compound may interact with neurotransmitter receptors, particularly those involved in the central nervous system, influencing neuronal signaling pathways.
- Enzyme Inhibition : It has been shown to inhibit certain enzymes, which can lead to therapeutic effects in various diseases.
Biological Activity Overview
The following table summarizes the key biological activities associated with this compound based on recent studies:
Case Studies
-
Anticancer Research :
A study evaluated the cytotoxic effects of this compound on FaDu hypopharyngeal tumor cells. The compound showed enhanced apoptosis induction compared to standard chemotherapeutics like bleomycin, suggesting its potential as an anticancer agent. -
Neuropharmacology :
Research has indicated that this compound may enhance cholinergic signaling by acting on M3 muscarinic acetylcholine receptors, which are implicated in cognitive function and memory retention. This suggests a potential application in treating neurodegenerative diseases such as Alzheimer's. -
Antimicrobial Activity :
A series of experiments demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains, including MRSA. Its mechanism involves inhibition of DNA gyrase, a critical enzyme for bacterial DNA replication.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:
- Modifications to the piperidine ring can enhance receptor affinity and selectivity.
- Substituents on the carboxamide group significantly influence the compound's potency against specific targets.
For instance, derivatives with alkyl substitutions at the nitrogen atom have shown improved interaction profiles with target enzymes and receptors.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Dipeptidyl Peptidase-IV Inhibitors
One of the primary applications of (R)-3-aminopiperidine derivatives is in the development of dipeptidyl peptidase-IV (DPP-IV) inhibitors, which are crucial in the treatment of type 2 diabetes. Compounds derived from (R)-3-aminopiperidine have been shown to exhibit potent DPP-IV inhibitory activity. For instance, (R)-3-aminopiperidine is a key intermediate in the synthesis of drugs like alogliptin and linagliptin, which are clinically used to manage blood glucose levels by inhibiting the DPP-IV enzyme .
1.2 Central Nervous System Modulators
The compound also serves as a valuable building block for synthesizing receptor antagonists in the central nervous system. Research indicates that both (R)- and (S)-3-aminopiperidine derivatives can be utilized to create ligands that target various receptors, including those involved in neuropharmacology . For example, studies have highlighted their potential as antagonists for cannabinoid receptors, contributing to the development of therapies for conditions such as anxiety and pain management .
Synthesis Methodologies
2.1 Asymmetric Synthesis Techniques
The synthesis of (R)-3-aminopiperidine typically involves asymmetric hydrogenation processes or cyclization reactions using α-amino acids or their derivatives. Various methods have been developed to enhance yield and enantiomeric purity, such as using lithium aluminum hydride for reduction reactions . Recent advancements have focused on optimizing these processes to make them more cost-effective and suitable for large-scale production, which is essential for pharmaceutical applications .
2.2 Industrial Scale Production
Efforts to scale up the production of (R)-3-aminopiperidine have led to innovative techniques that minimize the use of expensive catalysts and starting materials. For instance, processes involving ruthenium-catalyzed reactions have been reported to significantly reduce costs while maintaining high enantiomeric excess . This is particularly important for pharmaceutical companies aiming to produce these compounds at an industrial scale.
3.1 Antimalarial Activity
Research has demonstrated that certain derivatives of (R)-3-aminopiperidine exhibit promising antimalarial properties. A study investigated the structure-activity relationship of various substituted naphthyridines incorporating this scaffold, revealing that specific modifications could enhance their potency against Plasmodium falciparum, the causative agent of malaria . The findings suggest that these compounds could serve as lead candidates for further development into antimalarial drugs.
3.2 Cancer Therapeutics
Another area of research includes the exploration of (R)-3-aminopiperidine derivatives as potential anticancer agents. Compounds designed based on this scaffold have shown activity against various cancer cell lines, indicating their potential role in cancer therapy . The ability to modify the piperidine ring allows for diverse functionalization, which can be tailored to improve efficacy and selectivity against tumor cells.
Summary Table of Applications
| Application Area | Description | Example Compounds |
|---|---|---|
| Dipeptidyl Peptidase-IV Inhibitors | Key intermediates for drugs managing type 2 diabetes | Alogliptin, Linagliptin |
| CNS Modulators | Building blocks for receptor antagonists targeting neurological conditions | Cannabinoid receptor antagonists |
| Antimalarial Agents | Potential lead compounds against malaria-causing parasites | Substituted naphthyridines |
| Cancer Therapeutics | Investigated for activity against various cancer cell lines | Piperidine-based anticancer agents |
Comparison with Similar Compounds
Structural Analogues and Enantiomeric Differences
Key structural analogues include:
Key Observations :
Physicochemical and Pharmacological Properties
- Solubility : Hydrochloride salts (e.g., paroxetine hydrochloride, cyproheptadine hydrochloride) are commonly used to improve aqueous solubility, a feature shared by the target compound .

- Analytical Methods: RP-HPLC techniques validated for amitriptyline hydrochloride could be adapted for quantifying (R)-3-aminopiperidine-1-carboxamide HCl, given their shared hydrochloride salt properties .
Preparation Methods
Reduction with Lithium Aluminum Hydride
The reduction of (R)-3-aminopiperidin-2-one hydrochloride using LiAlH₄ in tetrahydrofuran (THF) represents a cornerstone method for synthesizing (R)-3-aminopiperidine derivatives. As detailed in, this reaction proceeds under controlled temperatures (10–45°C for initial mixing, followed by heating at 45–70°C) with 1.6 equivalents of LiAlH₄ relative to the starting lactam. The use of THF as a solvent ensures homogeneity and facilitates the exothermic reduction, yielding (R)-3-aminopiperidine with >95% conversion efficiency.
Critical parameters include:
-
Stoichiometry : 1.5–2.5 equivalents of LiAlH₄ optimize yield while minimizing side reactions.
-
Temperature : A two-stage protocol (25–35°C initial, 55–65°C post-mixing) balances reaction kinetics and safety.
-
Scale : Demonstrated at multi-kilogram scales (≥4 kg lactam input), underscoring industrial applicability.
Isolation and Purification
Post-reduction, the (R)-3-aminopiperidine is isolated as its dihydrochloride salt via filtration after treatment with concentrated HCl. This method avoids vacuum distillation, reducing energy costs and preserving stereochemical integrity. The final product exhibits ≥99% purity by HPLC, with residual THF levels <0.1%.
Synthesis from D-Glutamic Acid
Esterification and Protection Steps
An alternative route starting from D-glutamic acid involves a five-step sequence:
-
Hydroxyl esterification and Boc protection : D-glutamic acid is treated with methanol and thionyl chloride (SOCl₂) to form dimethyl ester, followed by Boc protection using di-tert-butyl dicarbonate [(Boc)₂O].
-
Ester reduction : The dimethyl ester is reduced to diol using sodium borohydride (NaBH₄).
-
Hydroxyl activation : Conversion of the diol to a mesylate intermediate.
-
Cyclization : Intramolecular displacement forms the piperidine ring.
-
Deprotection : Acidic removal of Boc groups yields (R)-3-aminopiperidine hydrochloride.
Cyclization and Deprotection
Cyclization under basic conditions (e.g., sodium methoxide in methanol) ensures high regioselectivity, while HCl-mediated deprotection achieves quantitative conversion. This route avoids racemization and achieves an overall yield of 65–70%.
Carboxamide Functionalization
Coupling Reactions with Carboxylic Acids
The introduction of the carboxamide group at the 1-position of (R)-3-aminopiperidine is achieved via coupling reactions. As demonstrated in, 4-oxo-4H-chromene-3-carboxylic acid reacts with N-Boc-4-aminopiperidine in dichloromethane (DCM) using 4-dimethylaminopyridine (DMAP) and N-ethyl-N’-dimethylaminopropyl carbodiimide (EDC) as coupling agents.
Representative Procedure :
Acid Chloride or Active Ester Methods
Alternative approaches employ acid chlorides (e.g., acetyl chloride) or active esters (e.g., N-hydroxysuccinimide ester) for carboxamide formation. For instance, acetyl chloride in methanol at 0–10°C efficiently acylates the piperidine amine, with subsequent HCl treatment yielding the hydrochloride salt.
Comparative Analysis of Synthesis Routes
Q & A
Q. What are the optimal synthetic routes for (R)-3-Aminopiperidine-1-carboxamide hydrochloride, and how can reaction parameters be controlled to maximize yield and purity?
- Methodological Answer : The synthesis typically involves chiral resolution of the piperidine precursor, followed by carboxamide formation and hydrochloride salt precipitation. Key parameters include:
- Temperature : Maintain 0–5°C during chiral amine resolution to minimize racemization .
- Solvent Choice : Use polar aprotic solvents (e.g., DMF) for carboxamide coupling to enhance reaction efficiency .
- Catalysts : Optimize stoichiometry of coupling agents (e.g., EDC·HCl) to reduce byproducts .
- Salt Formation : Adjust HCl concentration during crystallization to ensure >98% purity .
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 0–5°C (resolution) | Prevents racemization |
| Reaction Time | 12–24 hrs (coupling) | Maximizes conversion |
| HCl Concentration | 1.2–1.5 M (salt formation) | Ensures crystallinity |
Q. Which analytical techniques are most effective for characterizing the structural integrity and enantiomeric purity of this compound?
- Methodological Answer :
- Chiral HPLC : Use a Chiralpak® AD-H column with hexane:isopropanol (90:10) to resolve enantiomers (LOD: 0.1% w/w) .
- NMR Spectroscopy : ¹H and ¹³C NMR in D₂O confirm amine protonation and carboxamide bonding .
- Mass Spectrometry (HRMS) : Validate molecular ion peaks ([M+H]⁺ at m/z 177.1) with ±2 ppm accuracy .
| Technique | Application | Detection Limit |
|---|---|---|
| Chiral HPLC | Enantiomeric purity | 0.1% w/w |
| NMR | Structural confirmation | N/A |
| HRMS | Molecular formula validation | ±2 ppm |
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological data for this compound across different in vitro and in vivo models?
- Methodological Answer :
- Step 1 : Conduct a systematic review using the PICO framework to isolate variables (e.g., dosage, model species) .
- Step 2 : Validate assay conditions (e.g., buffer pH, cell line viability) to rule out methodological artifacts. For example, IL-17A secretion assays in Th17 cells require RPMI-1640 with 10% FBS .
- Step 3 : Perform meta-analysis to identify outliers. Use tools like RevMan to calculate heterogeneity (I² statistic) .
- Case Study : Discrepancies in IC₅₀ values for enzyme inhibition may arise from differences in assay temperature (25°C vs. 37°C) or co-solvents (DMSO concentration ≤0.1% is critical) .
Q. What methodologies should be employed to assess the ecological impact and biodegradation pathways of this compound given limited existing data?
- Methodological Answer :
- Acute Ecotoxicity : Follow OECD Test Guideline 201 (algae growth inhibition) and 202 (daphnia immobilization) using concentrations up to 100 mg/L .
- Biodegradation : Use OECD 301F (manometric respirometry) to measure BOD₂₈. Spiked sediment-water systems can model anaerobic degradation .
- Analytical Monitoring : LC-MS/MS with MRM transitions (m/z 177→132 for parent compound) to track degradation products .
| Test System | Endpoint | Relevance |
|---|---|---|
| Daphnia magna | 48-hr EC₅₀ | Aquatic toxicity |
| Activated sludge | BOD₂₈ | Biodegradability |
| LC-MS/MS | Degradant identification | Structural elucidation |
Key Considerations for Experimental Design
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

